8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
“8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include:
- Ethyl bromoacetate
- 4-hydroxybenzaldehyde
- Furan-2-carbaldehyde
- Thiourea
- Sodium ethoxide
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing reaction conditions to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis
Biology
In biological research, the compound may be studied for its potential pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Medicine
The compound may have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure could lead to the discovery of novel drugs with specific biological activities.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties. Its heterocyclic structure could contribute to the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of “8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carboxamide
Uniqueness
The presence of the ethoxy group and the specific arrangement of functional groups in “8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile” distinguishes it from similar compounds. These structural features may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
8-(3-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C21H21N3O4S/c1-2-27-19-8-14(5-6-18(19)25)16-9-20(26)24-12-23(11-15-4-3-7-28-15)13-29-21(24)17(16)10-22/h3-8,16,25H,2,9,11-13H2,1H3 |
InChI Key |
UVZAUOINMKODMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)CC4=CC=CO4)O |
Origin of Product |
United States |
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